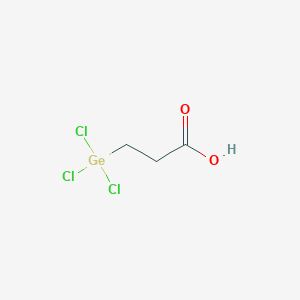

Propanoic acid, 3-(trichlorogermyl)-

Description

Properties

IUPAC Name |

3-trichlorogermylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5Cl3GeO2/c4-7(5,6)2-1-3(8)9/h1-2H2,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLIJOIUVZBYQRS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C[Ge](Cl)(Cl)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5Cl3GeO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5065980 | |

| Record name | Propanoic acid, 3-(trichlorogermyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5065980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15961-23-6 | |

| Record name | 3-(Trichlorogermyl)propionic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15961-23-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propanoic acid, 3-(trichlorogermyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015961236 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propanoic acid, 3-(trichlorogermyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Propanoic acid, 3-(trichlorogermyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5065980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(trichlorogermyl)propionic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.436 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-(TRICHLOROGERMYL)PROPANOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W4E4HTC49H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-(Trichlorogermyl)propanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the primary synthesis pathways for 3-(trichlorogermyl)propanoic acid, a valuable organogermanium compound. The document details two principal synthetic methodologies: the hydrogermylation of acrylic acid and the nucleophilic substitution of 3-halopropanoic acid derivatives. Included are detailed experimental protocols, a summary of quantitative data, and visual representations of the reaction pathways and experimental workflows to facilitate understanding and replication. This guide is intended to serve as a critical resource for researchers in organic synthesis, medicinal chemistry, and materials science.

Introduction

3-(Trichlorogermyl)propanoic acid is an organogermanium compound of interest due to the presence of the reactive trichlorogermyl group and a carboxylic acid moiety. This combination of functional groups makes it a versatile precursor for the synthesis of more complex organogermanium derivatives with potential applications in medicinal chemistry and materials science. This guide outlines the two primary and most effective methods for its synthesis.

Synthesis Pathways

There are two primary pathways for the synthesis of 3-(trichlorogermyl)propanoic acid:

-

Pathway 1: Hydrogermylation of Acrylic Acid: This method involves the addition of a trichlorogermyl group across the double bond of acrylic acid. The reaction is typically initiated by the in-situ formation of trichlorogermane (HGeCl₃) or a related reactive germanium species from germanium tetrachloride (GeCl₄).

-

Pathway 2: Nucleophilic Substitution: This approach utilizes a trichlorogermyl anion (GeCl₃⁻) to displace a leaving group, typically a halide, from the 3-position of a propanoic acid derivative.

Pathway 1: Hydrogermylation of Acrylic Acid

This is a direct and atom-economical method for the synthesis of 3-(trichlorogermyl)propanoic acid.

Reaction Scheme:

An In-depth Technical Guide to Propanoic Acid, 3-(trichlorogermyl)- (CAS: 15961-23-6)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Propanoic acid, 3-(trichlorogermyl)-, a unique organogermanium compound, is gaining attention in materials science and medicinal chemistry. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and potential applications, with a particular focus on its purported antitumor activities. Detailed experimental protocols for its synthesis and for the evaluation of its cytotoxic effects are presented, alongside structured data tables and graphical representations of key workflows to facilitate understanding and further research.

Chemical and Physical Properties

Propanoic acid, 3-(trichlorogermyl)- is a trifunctional molecule featuring a carboxylic acid group, a propyl chain, and a trichlorogermyl moiety. This structure imparts unique reactivity and potential for further chemical modification.

| Property | Value |

| CAS Number | 15961-23-6 |

| Molecular Formula | C₃H₅Cl₃GeO₂[1] |

| Molecular Weight | 252.04 g/mol [1] |

| Melting Point | 83-85 °C |

| IUPAC Name | 3-(Trichlorogermyl)propanoic acid |

| Synonyms | (2-CARBOXYETHYL)TRICHLOROGERMANE, β-(TRICHLOROGERMYL)PROPIONIC ACID, 3-(Trichlorogermyl)propionic acid, Propionic acid, 3-(trichlorogermyl)- |

| InChI | InChI=1S/C3H5Cl3GeO2/c4-7(5,6)2-1-3(8)9/h1-2H2,(H,8,9)[1] |

| SMILES | C(C--INVALID-LINK--(Cl)Cl)C(=O)O[1] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of Propanoic acid, 3-(trichlorogermyl)-.

| Technique | Expected Peaks/Signals |

| ¹H NMR | The protons on the β-carbon (adjacent to the germyl group) are expected to be shifted downfield to approximately δ 2.8–3.2 ppm. The carboxylic acid proton will appear as a broad singlet at a significantly downfield chemical shift, typically around δ 12.1–12.5 ppm. |

| ¹³C NMR | The carbonyl carbon of the carboxylic acid is expected to resonate in the range of 170-180 ppm. The carbons of the propyl chain will show distinct signals, with the carbon attached to the germanium atom being influenced by the electronegativity of the GeCl₃ group. |

| IR Spectroscopy | A strong and broad absorption band characteristic of the O-H stretching vibration of the carboxylic acid dimer is expected between 2500 and 3300 cm⁻¹. A sharp and intense C=O stretching vibration should appear around 1700–1720 cm⁻¹. The Ge-Cl stretching vibrations are typically observed in the lower frequency region, around 450–500 cm⁻¹.[2] |

| Mass Spectrometry | The mass spectrum would be expected to show the molecular ion peak, along with fragmentation patterns corresponding to the loss of chlorine atoms, the carboxylic acid group, and cleavage of the carbon-germanium bond. |

Synthesis of Propanoic Acid, 3-(trichlorogermyl)-

The synthesis of Propanoic acid, 3-(trichlorogermyl)- can be achieved through several methods, with hydrogermylation being a prominent route.

Synthesis via Hydrogermylation of Acrylic Acid

This method involves the direct addition of a germanium hydride species to the double bond of acrylic acid.

Materials:

-

Germanium tetrachloride (GeCl₄)

-

Acrylic acid

-

Reducing agent (e.g., H₃PO₂)

-

Anhydrous solvent (e.g., diethyl ether)

-

Inert gas (e.g., Argon or Nitrogen)

Procedure:

-

In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and an inert gas inlet, dissolve germanium tetrachloride in anhydrous diethyl ether under an inert atmosphere.

-

Cool the solution in an ice bath.

-

Slowly add a reducing agent, such as hypophosphorous acid (H₃PO₂), to generate trichlorogermane (HGeCl₃) in situ.

-

To this solution, add acrylic acid dropwise while maintaining the temperature at 0-5 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of distilled water.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic layers, dry over anhydrous magnesium sulfate, and filter.

-

Remove the solvent under reduced pressure to yield the crude product.

-

Purify the crude product by recrystallization or column chromatography to obtain pure Propanoic acid, 3-(trichlorogermyl)-.

Caption: Workflow for the synthesis of Propanoic acid, 3-(trichlorogermyl)-.

Chemical Reactivity

Propanoic acid, 3-(trichlorogermyl)- exhibits reactivity at both the carboxylic acid and the trichlorogermyl functional groups.

-

Hydrolysis: The trichlorogermyl group is sensitive to moisture and can be hydrolyzed to form 3-(trihydroxygermyl)propanoic acid (THGP).

-

Esterification: The carboxylic acid group can undergo standard esterification reactions with alcohols in the presence of an acid catalyst.

-

Substitution: The chlorine atoms on the germanium can be substituted by other nucleophiles, such as in the reaction with Grignard reagents to form organogermanium compounds with carbon-germanium bonds.[3]

Biological Activity and Potential Applications

Organogermanium compounds have been investigated for their therapeutic potential, including antitumor activities.[4][5][6] The presence of the germanium atom is thought to play a role in modulating biological systems. Propanoic acid, 3-(trichlorogermyl)- and its derivatives are subjects of interest in this area.

Antitumor Activity

While specific studies on the antitumor activity of Propanoic acid, 3-(trichlorogermyl)- are not extensively detailed in publicly available literature, related organogermanium compounds have shown promise.[4][5] The proposed mechanism often involves the induction of an immune response or direct cytotoxicity towards cancer cells. A common preliminary step in assessing antitumor potential is to evaluate the compound's cytotoxicity against various cancer cell lines.

This protocol outlines a standard procedure to assess the cytotoxic effects of Propanoic acid, 3-(trichlorogermyl)- on cancer cells.

Materials:

-

Cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Propanoic acid, 3-(trichlorogermyl)-

-

Phosphate-buffered saline (PBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)

-

96-well microtiter plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the selected cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare a stock solution of Propanoic acid, 3-(trichlorogermyl)- in a suitable solvent (e.g., DMSO) and then prepare serial dilutions in the complete culture medium to achieve the desired final concentrations. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound. Include a vehicle control (medium with the solvent) and a positive control (a known cytotoxic agent).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan Solubilization: After the incubation with MTT, carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting a dose-response curve.

Caption: Workflow for the in vitro cytotoxicity MTT assay.

Safety and Handling

Propanoic acid, 3-(trichlorogermyl)- should be handled with care in a well-ventilated fume hood. Due to the presence of the trichlorogermyl group, it is moisture-sensitive and can release hydrochloric acid upon hydrolysis. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.

Conclusion

Propanoic acid, 3-(trichlorogermyl)- is a versatile organogermanium compound with potential applications in both materials science and as a precursor for biologically active molecules. Its synthesis, while requiring anhydrous conditions, is achievable through established chemical transformations. Further investigation into its biological properties, particularly its antitumor effects, is warranted to fully elucidate its therapeutic potential. The detailed protocols and data presented in this guide are intended to serve as a valuable resource for researchers in this exciting field.

References

- 1. GSRS [gsrs.ncats.nih.gov]

- 2. infrared spectrum of propanoic acid C3H6O2 CH3CH2COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of propionic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and evaluation of novel organogermanium sesquioxides as antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. scispace.com [scispace.com]

"Propanoic acid, 3-(trichlorogermyl)-" molecular weight and formula

An In-depth Technical Guide on Propanoic acid, 3-(trichlorogermyl)-

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of Propanoic acid, 3-(trichlorogermyl)-, a compound of interest for researchers, scientists, and professionals in drug development and materials science.

Chemical Identity and Properties

Propanoic acid, 3-(trichlorogermyl)- is an organogermanium compound with the following key identifiers and physicochemical properties.

| Property | Value | Reference(s) |

| Molecular Formula | C3H5Cl3GeO2 | [1][2][3] |

| Molecular Weight | 252.04 g/mol | [1][2] |

| CAS Registry Number | 15961-23-6 | [1][3] |

| Synonyms | 3-(Trichlorogermyl)propionic acid, β-(Trichlorogermyl)propionic acid, (2-CARBOXYETHYL)TRICHLOROGERMANE | [1][3] |

| Canonical SMILES | O=C(O)CC--INVALID-LINK--(Cl)Cl | [1] |

| InChI | InChI=1S/C3H5Cl3GeO2/c4-7(5,6)2-1-3(8)9/h1-2H2,(H,8,9) | [1][2] |

| InChIKey | NLIJOIUVZBYQRS-UHFFFAOYSA-N | [1][2] |

| Melting Point | 83-85 °C | [1] |

Experimental Protocols: Synthesis

The synthesis of 3-(trichlorogermyl)propanoic acid can be achieved through several methods. The primary routes involve the hydrogermylation of acrylic acid or nucleophilic substitution.

Hydrogermylation of Acrylic Acid

This method involves the direct addition of a trichlorogermyl group across the double bond of acrylic acid or its derivatives.[4]

-

Reaction Mechanism : Germanium(IV) chloride (GeCl₄) is activated to generate a reactive germanium intermediate. This intermediate, GeCl₃, then adds to the terminal carbon of the acrylic acid's double bond.

-

Key Steps :

-

Activation of GeCl₄ : GeCl₄ reacts with a reducing agent or a disiloxane, such as 1,1,3,3-tetramethyldisiloxane, to form the reactive species.

-

Addition Reaction : The GeCl₃ group adds to acrylic acid. If acryloyl chloride is used as the starting material, the product is 3-(trichlorogermyl)propionyl chloride, which can then be hydrolyzed to the desired carboxylic acid.[4]

-

-

Reaction Conditions :

Nucleophilic Displacement of Halides

An alternative synthesis route involves the substitution of a halide at the β-position of propanoic acid with a trichlorogermyl group.[4]

-

Example Protocol :

-

Substrate Preparation : The starting material is 3-bromopropanoic acid.

-

Reagent Generation : The GeCl₃⁻ reagent is generated in situ through the reduction of GeCl₄ with a reducing agent like lithium aluminum hydride.

-

Reaction : The 3-bromopropanoic acid is treated with the generated GeCl₃⁻, leading to the displacement of the bromide ion and the formation of 3-(trichlorogermyl)propanoic acid.[4]

-

Caption: Synthesis pathways for 3-(trichlorogermyl)propanoic acid.

Reactivity and Derivatives

Propanoic acid, 3-(trichlorogermyl)- serves as a precursor for other organogermanium compounds. A notable reaction is its conversion to 3-(triphenylgermyl)propanoic acid by substituting the chloro groups with phenyl groups using phenylmagnesium bromide.[4] The electron-withdrawing nature of the chlorine atoms in the trichlorogermyl group enhances its reactivity compared to the bulkier phenyl substituents in the triphenylgermyl derivative.[4]

Potential Applications and Biological Activity

While detailed biological studies on 3-(trichlorogermyl)propanoic acid are limited, its derivatives and related compounds have shown significant biological and material science applications.

-

Material Development and Catalysis : The unique properties of this compound make it a candidate for the development of advanced materials and as a catalyst in specific chemical reactions.[4]

-

Antitumor Activity : A study has indicated that 3-(trichlorogermyl)propanoic acid possesses significant antitumor activity, which may be linked to the enhancement of the immune response against cancer cells, including the maturation of natural killer cells.[4]

Related Compounds: 3-(Trihydroxygermyl)propanoic Acid (THGP)

3-(Trichlorogermyl)propanoic acid is a precursor to 3-(trihydroxygermyl)propanoic acid (THGP), which is formed through the hydrolysis of the Ge-Cl bonds. THGP has been more extensively studied for its biological effects.

-

Anti-inflammatory Properties : THGP has been shown to suppress the activation of the inflammasome in human monocytes, inhibiting the secretion of interleukin-1β (IL-1β) and the activation of caspase-1.[5] It also interferes with ATP-induced calcium influx in human epithelial cells, thereby suppressing pyroptosis, a form of inflammatory cell death.[5]

-

Macrophage Polarization : In combination with lipopolysaccharide (LPS), THGP has been found to synergistically promote the differentiation of macrophages to the M1 phenotype.[6] This M1 polarization is associated with enhanced phagocytic and antitumor activities, suggesting potential applications in cancer immunotherapy.[6]

-

Mechanism of Action : The biological activity of THGP may be related to its ability to form complexes with molecules like adenosine triphosphate (ATP), which could modulate cellular signaling pathways.[5]

Caption: Hypothesized signaling effects of the related compound THGP.

References

- 1. CAS Common Chemistry [commonchemistry.cas.org]

- 2. GSRS [gsrs.ncats.nih.gov]

- 3. 3-(TRICHLOROGERMYL)PROPANOIC ACID [drugfuture.com]

- 4. Propanoic acid, 3-(trichlorogermyl)- | 15961-23-6 | Benchchem [benchchem.com]

- 5. Buy 3-(Trihydroxygermyl)propanoic acid [smolecule.com]

- 6. Combination of 3-(Trihydroxygermyl)propanoic Acid (THGP) and Lipopolysaccharide Promotes Macrophage Differentiation to M1, and Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectral Analysis of Propanoic acid, 3-(trichlorogermyl)-: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

"Propanoic acid, 3-(trichlorogermyl)-" (C₃H₅Cl₃GeO₂) is an organogermanium compound with potential applications in various scientific fields.[1] This technical guide provides a comprehensive overview of the expected spectral characteristics of this molecule, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Due to the limited availability of public domain experimental data for this specific compound, this document presents predicted spectral data based on the analysis of its functional groups and known spectral properties of related organogermanium and carboxylic acid compounds. Detailed hypothetical experimental protocols for acquiring this spectral data are also provided to guide researchers in their analytical endeavors.

Predicted Spectral Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For "Propanoic acid, 3-(trichlorogermyl)-", both ¹H and ¹³C NMR would provide key structural information.

Expected ¹H NMR Data (in CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~10-12 | Singlet (broad) | 1H | -COOH |

| ~2.8-3.2 | Triplet | 2H | -CH₂-COOH |

| ~2.4-2.8 | Triplet | 2H | Ge-CH₂- |

Expected ¹³C NMR Data (in CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| ~175-185 | -COOH |

| ~35-45 | -CH₂-COOH |

| ~25-35 | Ge-CH₂- |

Note: The chemical shifts are estimates and can be influenced by solvent and concentration.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of "Propanoic acid, 3-(trichlorogermyl)-" is expected to show characteristic absorptions for the carboxylic acid and the carbon-germanium bond.

Expected IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2500-3300 | Broad, Strong | O-H stretch (carboxylic acid dimer) |

| 1700-1725 | Strong | C=O stretch (carboxylic acid dimer) |

| 1210-1320 | Medium | C-O stretch |

| 920-950 | Medium, Broad | O-H bend (out-of-plane) |

| ~600 | Medium-Strong | Ge-Cl stretch |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For "Propanoic acid, 3-(trichlorogermyl)-", Electron Ionization (EI) would likely lead to significant fragmentation.

Expected Mass Spectrometry Data (EI)

| m/z | Relative Intensity | Possible Fragment |

| 252 (and isotopic pattern) | Low | [M]⁺ (Molecular ion) |

| 217 | Medium | [M-Cl]⁺ |

| 179 | Strong | [GeCl₃]⁺ |

| 144 | Medium | [GeCl₂]⁺ |

| 109 | Medium | [GeCl]⁺ |

| 73 | Medium | [C₃H₅O₂]⁺ |

| 45 | Strong | [COOH]⁺ |

Note: The presence of chlorine and germanium isotopes will result in a characteristic isotopic pattern for fragments containing these elements.

Experimental Protocols

The following are detailed hypothetical protocols for acquiring the spectral data for "Propanoic acid, 3-(trichlorogermyl)-".

NMR Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra of "Propanoic acid, 3-(trichlorogermyl)-".

Materials:

-

"Propanoic acid, 3-(trichlorogermyl)-"

-

Deuterated chloroform (CDCl₃) with 0.03% v/v Tetramethylsilane (TMS)

-

5 mm NMR tubes

-

NMR Spectrometer (e.g., 400 MHz)

Procedure:

-

Dissolve approximately 10-20 mg of "Propanoic acid, 3-(trichlorogermyl)-" in 0.6 mL of CDCl₃ in a clean, dry vial.

-

Transfer the solution to a 5 mm NMR tube.

-

Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet.

-

Acquire the ¹H NMR spectrum using standard acquisition parameters. A spectral width of 16 ppm, an acquisition time of 4 seconds, and a relaxation delay of 2 seconds are recommended.

-

Process the ¹H NMR spectrum by applying a Fourier transform, phase correction, and baseline correction. Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

-

Integrate the signals and determine the multiplicities.

-

Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. A spectral width of 240 ppm, an acquisition time of 1.5 seconds, and a relaxation delay of 5 seconds are recommended.

-

Process the ¹³C NMR spectrum similarly to the ¹H spectrum and calibrate it using the CDCl₃ solvent peak at 77.16 ppm.

Infrared (IR) Spectroscopy

Objective: To obtain the IR spectrum of "Propanoic acid, 3-(trichlorogermyl)-".

Materials:

-

"Propanoic acid, 3-(trichlorogermyl)-"

-

Fourier Transform Infrared (FTIR) Spectrometer with an Attenuated Total Reflectance (ATR) accessory

-

Spatula

-

Methanol or isopropanol for cleaning

Procedure:

-

Ensure the ATR crystal is clean by wiping it with a soft tissue dampened with methanol or isopropanol and allowing it to dry completely.

-

Record a background spectrum of the empty ATR crystal.

-

Place a small amount (a few milligrams) of "Propanoic acid, 3-(trichlorogermyl)-" onto the center of the ATR crystal.

-

Use the pressure arm to ensure good contact between the sample and the crystal.

-

Acquire the sample spectrum over a range of 4000 to 400 cm⁻¹. Co-add 16 or 32 scans to improve the signal-to-noise ratio.

-

Process the spectrum by subtracting the background and performing an ATR correction if necessary.

-

Label the significant peaks with their wavenumbers.

Mass Spectrometry (MS)

Objective: To obtain the mass spectrum of "Propanoic acid, 3-(trichlorogermyl)-".

Materials:

-

"Propanoic acid, 3-(trichlorogermyl)-"

-

Gas Chromatograph-Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source or a direct insertion probe.

-

Helium (carrier gas for GC)

-

Solvent (e.g., dichloromethane or ethyl acetate)

Procedure (using Direct Insertion Probe):

-

Dissolve a small amount of the sample in a suitable volatile solvent.

-

Apply a small drop of the solution to the tip of the direct insertion probe.

-

Allow the solvent to evaporate completely.

-

Insert the probe into the mass spectrometer's ion source.

-

Gradually heat the probe to volatilize the sample into the ion source.

-

Acquire the mass spectrum in EI mode (typically at 70 eV) over a mass range of m/z 40-400.

-

Analyze the resulting spectrum to identify the molecular ion and major fragment ions.

Synthesis and Characterization Workflow

The synthesis of "Propanoic acid, 3-(trichlorogermyl)-" can be achieved through various methods, with hydrogermylation of acrylic acid being a common approach. The subsequent characterization is crucial to confirm the structure and purity of the synthesized compound.

Caption: Synthesis and characterization workflow for Propanoic acid, 3-(trichlorogermyl)-.

Conclusion

This technical guide provides a detailed overview of the expected spectral properties of "Propanoic acid, 3-(trichlorogermyl)-" and offers practical, albeit hypothetical, protocols for their determination. While experimental data remains elusive in the public domain, the predictive analysis and methodologies outlined herein serve as a valuable resource for researchers and scientists engaged in the synthesis, characterization, and application of this and related organogermanium compounds. The provided workflow diagram offers a clear and logical pathway for the synthesis and subsequent analytical confirmation of the target molecule. Researchers are encouraged to use this guide as a foundational tool in their experimental design and data interpretation.

References

Propanoic Acid, 3-(Trichlorogermyl)-: An In-depth Technical Safety Guide

Disclaimer: No comprehensive Material Safety Data Sheet (MSDS) or Safety Data Sheet (SDS) is readily available for "Propanoic acid, 3-(trichlorogermyl)-". The following guide has been compiled using available data for the specific compound, supplemented with information from surrogate compounds, namely propanoic acid and general data on organogermanium compounds. This information is intended for researchers, scientists, and drug development professionals and should be used with extreme caution. A thorough risk assessment should be conducted before handling this compound.

Chemical Identification and Physical Properties

"Propanoic acid, 3-(trichlorogermyl)-" is an organogermanium compound. Limited physical and chemical data is available.

| Property | Value | Source |

| CAS Number | 15961-23-6 | [1][2] |

| Molecular Formula | C3H5Cl3GeO2 | [1][2] |

| Molecular Weight | 252.04 g/mol | [1][2] |

| Melting Point | 83-85 °C | [1] |

| Synonyms | 3-(Trichlorogermyl)propionic acid, β-(Trichlorogermyl)propionic acid, (2-CARBOXYETHYL)TRICHLOROGERMANE | [1][2] |

Hazard Identification and Classification (Inferred)

The hazard profile of "Propanoic acid, 3-(trichlorogermyl)-" is not established. However, based on its structure, it is prudent to consider the hazards associated with both the propanoic acid moiety and the trichlorogermyl group. Propanoic acid is corrosive and can cause severe skin and eye damage.[3][4] Organogermanium compounds have been associated with renal toxicity and neurotoxicity, although the toxicity can vary widely depending on the specific compound.[5][6] The trichlorogermyl group is expected to be reactive, particularly with water.

Inferred GHS Classification

The following GHS classification is inferred and should be treated as a preliminary assessment.

Caption: Inferred GHS Hazard Classification.

Exposure Controls and Personal Protection

Given the inferred hazards, stringent exposure controls should be implemented.

Engineering Controls

-

Work should be conducted in a well-ventilated chemical fume hood.

-

Ensure that eyewash stations and safety showers are readily accessible.[7]

Personal Protective Equipment (PPE)

The following PPE is recommended as a minimum.

Caption: Recommended Personal Protective Equipment.

Handling and Storage

-

Handling: Avoid all personal contact, including inhalation.[8] Do not breathe dust, fume, gas, mist, vapors, or spray.[4] Wash hands thoroughly after handling.

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible materials.[8] Keep container tightly closed.[4]

First-Aid Measures (Inferred)

These first-aid measures are based on the properties of propanoic acid and general principles for corrosive materials.

| Exposure | First-Aid Measures |

| Inhalation | Move person to fresh air. If breathing is difficult, give oxygen. Get immediate medical attention. |

| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get immediate medical attention. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get immediate medical attention. |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Get immediate medical attention. |

Accidental Release Measures (Inferred)

Spill Response Workflow

Caption: Spill Response Workflow.

Toxicological Information (Inferred)

No specific toxicological data for "Propanoic acid, 3-(trichlorogermyl)-" are available.

-

Propanoic Acid: The acute oral LD50 in rats is reported to be between 351 and 4290 mg/kg bw.[9] It is corrosive to the skin and eyes and is a respiratory irritant.[10]

-

Organogermanium Compounds: The toxicity of organogermanium compounds varies. Some have been associated with renal failure and neurotoxicity in humans after prolonged intake.[5][6] Inorganic germanium compounds, such as germanium dioxide, are known to be nephrotoxic.[11][12] It is crucial to consider the potential for the trichlorogermyl group to hydrolyze and release inorganic germanium species.

Experimental Protocols (General Guidance)

Due to the lack of specific data, detailed experimental protocols cannot be provided. However, the following general principles should be followed when designing experiments:

-

Risk Assessment: Conduct a thorough risk assessment for every experiment, considering the potential for exposure, the quantities being used, and the specific manipulations involved.

-

Small-Scale Work: Initially, work with the smallest possible quantities of the material.

-

Controlled Environment: All manipulations should be performed in a properly functioning chemical fume hood.

-

Emergency Preparedness: Have appropriate spill cleanup materials and emergency contact information readily available.

-

Waste Disposal: Plan for the proper disposal of all waste materials, including contaminated PPE and experimental apparatus.

This guide provides a framework for the safe handling of "Propanoic acid, 3-(trichlorogermyl)-" based on the best available, albeit limited, information. The absence of comprehensive safety data underscores the need for a cautious and well-informed approach by all personnel.

References

- 1. CAS Common Chemistry [commonchemistry.cas.org]

- 2. GSRS [gsrs.ncats.nih.gov]

- 3. WERCS Studio - Application Error [assets.thermofisher.com]

- 4. lobachemie.com [lobachemie.com]

- 5. Hazard assessment of germanium supplements - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. fishersci.ca [fishersci.ca]

- 8. datasheets.scbt.com [datasheets.scbt.com]

- 9. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 10. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 11. pharmacy180.com [pharmacy180.com]

- 12. A Toxicological Evaluation of Germanium Sesquioxide (Organic Germanium) - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Propanoic acid, 3-(trichlorogermyl)-: Stability and Storage

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for Propanoic acid, 3-(trichlorogermyl)-. Due to the limited availability of direct studies on this specific compound, this guide combines known data with principles of organogermanium chemistry and best practices for handling air- and moisture-sensitive materials.

Core Chemical and Physical Properties

"Propanoic acid, 3-(trichlorogermyl)-" is an organogermanium compound with the chemical formula C₃H₅Cl₃GeO₂.[1] It is a solid at room temperature with a melting point of 83-85 °C. The presence of both a carboxylic acid and a trichlorogermyl group dictates its reactivity and stability profile.

| Property | Value | Source |

| CAS Number | 15961-23-6 | [1] |

| Molecular Formula | C₃H₅Cl₃GeO₂ | [1] |

| Molecular Weight | 252.04 g/mol | [1] |

| Melting Point | 83-85 °C | |

| Appearance | Solid | |

| SMILES | C(C--INVALID-LINK--(Cl)Cl)C(=O)O | [1] |

| InChI | InChI=1S/C3H5Cl3GeO2/c4-7(5,6)2-1-3(8)9/h1-2H2,(H,8,9) | [1] |

Stability Profile

The stability of "Propanoic acid, 3-(trichlorogermyl)-" is primarily influenced by its susceptibility to hydrolysis and potential thermal decomposition. While Ge-C bonds are generally stable in air, the trichlorogermyl moiety is highly reactive towards moisture.[2]

| Factor | Stability Assessment | Inferred From |

| Moisture/Water | Highly Unstable. The trichlorogermyl group readily hydrolyzes in the presence of water to form 3-(trihydroxygermyl)propanoic acid and hydrochloric acid.[3] This is the primary degradation pathway. | Direct reactivity information.[3] |

| Air/Oxygen | Generally Stable. The carbon-germanium bond in most organogermanium compounds is not sensitive to air.[2] However, exposure to atmospheric moisture will lead to hydrolysis. | General stability of organogermanes.[2] |

| Thermal | Likely Unstable at Elevated Temperatures. While specific data is unavailable for this compound, related compounds like trichlorogermane (HGeCl₃) begin to decompose at temperatures as low as 70°C.[4] Thermal stress may lead to decomposition, potentially involving the elimination of HCl. | Analogy to the thermal stability of related organogermanium halides.[4] |

| Light | No specific data available. As a precaution, storage in the dark is recommended to prevent any potential light-induced degradation. | General best practice for storing chemical reagents. |

Recommended Storage and Handling Conditions

Given the high moisture sensitivity, "Propanoic acid, 3-(trichlorogermyl)-" must be handled as a moisture-sensitive compound. The use of an inert atmosphere is critical to prevent degradation.

| Condition | Recommendation | Rationale |

| Atmosphere | Store and handle under a dry, inert atmosphere (e.g., argon or nitrogen). | To prevent hydrolysis from atmospheric moisture. |

| Temperature | Store in a cool, dry place. Refrigeration (2-8 °C) is recommended for long-term storage. | To minimize potential thermal degradation and slow down any residual hydrolytic activity. |

| Container | Use a tightly sealed, dry glass container. A container with a septum-sealed cap is ideal for repeated access. | To provide a physical barrier against atmospheric moisture. |

| Desiccation | Store the primary container within a secondary container, such as a desiccator, containing a suitable desiccant (e.g., silica gel, Drierite). | To provide an additional layer of protection against moisture ingress. |

| Handling | All manipulations should be performed using standard air-sensitive techniques, such as in a glovebox or on a Schlenk line. | To maintain an inert atmosphere during weighing and transfer. |

Visualizing Stability and Handling

Hydrolysis Pathway

The primary degradation pathway for "Propanoic acid, 3-(trichlorogermyl)-" is hydrolysis. The following diagram illustrates this chemical transformation.

Caption: Hydrolysis of Propanoic acid, 3-(trichlorogermyl)-.

Recommended Handling Workflow

The following workflow outlines the critical steps for safely handling "Propanoic acid, 3-(trichlorogermyl)-" to maintain its integrity.

Caption: Workflow for handling moisture-sensitive compounds.

Experimental Protocols

Protocol 1: Assessment of Hydrolytic Stability

Objective: To qualitatively and quantitatively assess the rate of hydrolysis of "Propanoic acid, 3-(trichlorogermyl)-" upon exposure to atmospheric moisture.

Methodology:

-

Preparation:

-

Place a known quantity (e.g., 100 mg) of "Propanoic acid, 3-(trichlorogermyl)-" into a pre-weighed, oven-dried vial inside a glovebox.

-

Seal the vial with a septum cap.

-

-

Controlled Exposure:

-

Remove the vial from the glovebox and expose it to the ambient laboratory atmosphere for a defined period (e.g., 1, 5, 15, 30, and 60 minutes).

-

For quantitative analysis, a controlled humidity chamber can be used.

-

-

Analysis:

-

After the designated exposure time, immediately return the vial to the glovebox.

-

Dissolve the sample in a dry, deuterated solvent (e.g., DMSO-d₆).

-

Acquire a ¹H NMR spectrum of the sample.

-

Monitor for the appearance of new signals corresponding to the hydrolyzed product, 3-(trihydroxygermyl)propanoic acid, and the disappearance of the parent compound's signals.

-

The extent of hydrolysis can be quantified by integrating the respective NMR signals.

-

Protocol 2: General Handling and Dispensing

Objective: To provide a standard operating procedure for the safe and effective handling and dispensing of "Propanoic acid, 3-(trichlorogermyl)-" to maintain its purity.

Methodology:

-

Preparation of Workspace:

-

Ensure a dry and inert atmosphere in a glovebox or on a Schlenk line.

-

All glassware (spatulas, vials, etc.) must be thoroughly dried in an oven (e.g., at 120 °C for at least 4 hours) and cooled under vacuum or in a desiccator before being introduced into the inert atmosphere.

-

-

Dispensing:

-

Allow the container of "Propanoic acid, 3-(trichlorogermyl)-" to equilibrate to the temperature of the inert atmosphere workspace before opening to prevent condensation.

-

Quickly weigh the desired amount of the solid into a pre-tared, dry vial.

-

Immediately and securely seal the receiving vial.

-

-

Resealing and Storage:

-

Before resealing the main container, flush the headspace with a gentle stream of dry argon or nitrogen.

-

Tightly seal the container cap and wrap the seal with parafilm for extra protection.

-

Return the container to its designated cool, dry, and dark storage location, preferably within a desiccator.

-

Conclusion

"Propanoic acid, 3-(trichlorogermyl)-" is a reactive organogermanium compound whose stability is critically dependent on the exclusion of moisture. Its trichlorogermyl group is prone to rapid hydrolysis. Therefore, stringent adherence to air-sensitive handling and storage protocols is mandatory to preserve the integrity of the compound. All manipulations should be conducted under a dry, inert atmosphere, and the compound should be stored in a tightly sealed container in a cool, dark, and dry environment. By following these guidelines, researchers can ensure the quality and reliability of "Propanoic acid, 3-(trichlorogermyl)-" for their scientific investigations.

References

An In-depth Technical Guide to "Propanoic acid, 3-(trichlorogermyl)-" for Researchers and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of "Propanoic acid, 3-(trichlorogermyl)-" (CAS No. 15961-23-6), a key organogermanium intermediate in the synthesis of biologically active compounds. This document collates available data on its solubility in organic solvents, details experimental protocols for its synthesis and handling, and presents its chemical relationships through logical workflow diagrams. This guide is intended for researchers, scientists, and drug development professionals working with organogermanium compounds.

Introduction

"Propanoic acid, 3-(trichlorogermyl)-", also known as 3-(trichlorogermyl)propionic acid, is a reactive organometallic compound of significant interest due to its role as a precursor in the synthesis of more complex and biologically active organogermanium compounds, such as 3-(trihydroxygermyl)propanoic acid (THGPA) and the immunomodulatory agent bis(2-carboxyethylgermanium) sesquioxide (Ge-132). Its bifunctional nature, possessing both a reactive trichlorogermyl group and a carboxylic acid moiety, makes it a versatile building block in medicinal and materials chemistry. Understanding its solubility and handling requirements is critical for its effective use in research and development.

Physicochemical Properties and Solubility

"Propanoic acid, 3-(trichlorogermyl)-" is a solid at room temperature with a melting point of 83-85 °C[1]. The presence of the polar carboxylic acid group and the reactive, polar trichlorogermyl group influences its solubility profile. The molecule is notably sensitive to moisture, readily undergoing hydrolysis to form 3-(trihydroxygermyl)propanoic acid[2]. This reactivity necessitates handling under anhydrous conditions.

Table 1: Physicochemical Properties and Qualitative Solubility of Propanoic acid, 3-(trichlorogermyl)-

| Property | Value | Reference |

| CAS Number | 15961-23-6 | [1] |

| Molecular Formula | C₃H₅Cl₃GeO₂ | [1] |

| Molecular Weight | 252.04 g/mol | [1] |

| Melting Point | 83-85 °C | [1] |

| Appearance | Solid | Inferred from melting point |

| Qualitative Solubility | ||

| Chloroform | Soluble | [2] |

| Diethyl Ether | Likely soluble | Inferred from use as a reaction solvent[3] |

| Dichloromethane | Likely soluble | Inferred from use as a reaction solvent[3] |

| Tetrahydrofuran (THF) | Likely soluble | Common solvent for organometallic reactions |

| Water | Reacts (hydrolyzes) | [2] |

| Alcohols (e.g., Ethanol) | Likely reactive | Protic nature may facilitate hydrolysis |

| Non-polar hydrocarbons | Likely sparingly soluble to insoluble | Inferred from the polarity of the molecule |

Experimental Protocols

Synthesis of Propanoic acid, 3-(trichlorogermyl)- via Hydrochlorogermylation

A primary route to "Propanoic acid, 3-(trichlorogermyl)-" is the hydrochlorogermylation of acrylic acid[3].

Materials:

-

Germanium(IV) chloride (GeCl₄)

-

Acrylic acid (CH₂=CHCOOH)

-

1,1,3,3-Tetramethyldisiloxane (reducing agent/catalyst)[3]

-

Anhydrous dichloromethane or diethyl ether (solvent)[3]

-

Schlenk flask and line

-

Reflux condenser

Procedure:

-

All glassware must be oven-dried and assembled under an inert atmosphere (e.g., nitrogen or argon) using a Schlenk line.

-

In a Schlenk flask, dissolve germanium(IV) chloride in the chosen anhydrous solvent.

-

Add 1,1,3,3-tetramethyldisiloxane to the solution to generate the reactive germanium intermediate.

-

Slowly add acrylic acid to the reaction mixture.

-

Heat the mixture to reflux (typically 70–90°C) and maintain for several hours until the reaction is complete (monitored by appropriate analytical techniques such as NMR or IR spectroscopy).

-

Cool the reaction mixture to room temperature.

-

The product can be isolated by removing the solvent under reduced pressure. Further purification may be achieved by recrystallization from a suitable anhydrous solvent.

General Protocol for Determining Solubility of Moisture-Sensitive Compounds

Due to the hydrolytic instability of "Propanoic acid, 3-(trichlorogermyl)-", solubility determination must be conducted under strictly anhydrous conditions.

Materials and Equipment:

-

"Propanoic acid, 3-(trichlorogermyl)-"

-

Anhydrous organic solvents

-

Glovebox or Schlenk line

-

Small, sealable vials with septa

-

Magnetic stirrer and stir bars

-

Analytical balance

-

Gas-tight syringes

-

Filtration system suitable for inert atmosphere (e.g., cannula with filter)

-

Analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC, or NMR spectrometer)

Procedure:

-

Perform all operations within a glovebox or on a Schlenk line under a positive pressure of an inert gas.

-

Pre-dry all glassware and vials in an oven and cool under vacuum.

-

Prepare a series of vials, each containing a precisely weighed amount of "Propanoic acid, 3-(trichlorogermyl)-".

-

Using a gas-tight syringe, add a known volume of a specific anhydrous organic solvent to each vial.

-

Seal the vials and stir the mixtures at a constant temperature for a sufficient period to ensure equilibrium is reached (e.g., 24-48 hours).

-

After equilibration, allow the solid to settle.

-

Carefully extract a known volume of the supernatant using a gas-tight syringe equipped with a filter to remove any suspended particles.

-

Dilute the extracted sample with a suitable anhydrous solvent to a concentration within the linear range of the analytical instrument.

-

Quantify the concentration of the dissolved compound using a pre-calibrated analytical method.

-

Calculate the solubility in units such as g/100 mL or mol/L.

Chemical Relationships and Workflows

The primary chemical significance of "Propanoic acid, 3-(trichlorogermyl)-" is its role as a key intermediate. The following diagrams illustrate its synthetic pathway and subsequent transformations.

Caption: Synthetic pathway from Germanium(IV) Chloride to Ge-132.

Caption: Workflow for solubility determination of TCGPA.

Signaling Pathways

Currently, there is no direct evidence in the scientific literature to suggest that "Propanoic acid, 3-(trichlorogermyl)-" itself is involved in specific signaling pathways. Its biological relevance is primarily derived from its conversion to compounds like Ge-132, which has been investigated for its immunomodulatory and potential anti-tumor activities. The biological effects observed are therefore attributed to its hydrolysis and polymerization products rather than to the trichlorogermyl compound itself.

Conclusion

"Propanoic acid, 3-(trichlorogermyl)-" is a crucial, moisture-sensitive intermediate in organogermanium chemistry. While quantitative solubility data is sparse, its reactivity and the qualitative information provided in this guide offer a solid foundation for its use in research and development. The provided protocols for its synthesis and solubility determination, designed with its chemical instability in mind, will aid researchers in its safe and effective handling. Further studies are warranted to fully characterize its solubility profile in a broader range of organic solvents to facilitate its wider application in the synthesis of novel therapeutic agents and materials.

References

Unlocking the Potential of 3-(Trichlorogermyl)propanoic Acid: A Technical Guide for Researchers

An In-depth Exploration of Synthesis, Properties, and Promising Research Applications in Immunotherapy, Catalysis, and Materials Science

Introduction

Propanoic acid, 3-(trichlorogermyl)- (CAS 15961-23-6), a unique organogermanium compound, is emerging as a versatile precursor with significant potential across various scientific disciplines. Its distinctive chemical structure, featuring a reactive trichlorogermyl group appended to a propanoic acid backbone, allows for a range of chemical modifications, leading to derivatives with intriguing biological and chemical activities. This technical guide provides a comprehensive overview of 3-(trichlorogermyl)propanoic acid, with a focus on its synthesis, key derivatives, and promising research applications. This document is intended for researchers, scientists, and drug development professionals interested in exploring the utility of this compound and its derivatives in their respective fields.

Physicochemical Properties

Propanoic acid, 3-(trichlorogermyl)- is a solid at room temperature with a melting point of 83-85 °C.

| Property | Value |

| CAS Number | 15961-23-6 |

| Molecular Formula | C₃H₅Cl₃GeO₂ |

| Molecular Weight | 252.04 g/mol |

| Synonyms | (2-CARBOXYETHYL)TRICHLOROGERMANE, β-(Trichlorogermyl)propionic acid |

| Melting Point | 83-85 °C |

Synthesis and Derivatization

The primary application of 3-(trichlorogermyl)propanoic acid in research to date has been as a key intermediate in the synthesis of other biologically and chemically active organogermanium compounds, most notably 3-(trihydroxygermyl)propanoic acid (THGP).

Experimental Protocol: Synthesis of 3-(Trichlorogermyl)propanoic Acid

The synthesis of 3-(trichlorogermyl)propanoic acid can be achieved through the reaction of trichlorogermane with acrylic acid.[1]

Materials:

-

Trichlorogermane (HGeCl₃)

-

Acrylic acid

-

Anhydrous ether or dichloromethane (solvent)

Procedure:

-

In a reaction vessel under an inert atmosphere, dissolve acrylic acid in the chosen anhydrous solvent.

-

Slowly add trichlorogermane to the acrylic acid solution while maintaining a controlled temperature.

-

The reaction mixture is stirred for a specified period to ensure complete reaction.

-

The solvent is removed under reduced pressure to yield crude 3-(trichlorogermyl)propanoic acid.

-

The crude product can be purified by recrystallization or other suitable purification techniques.

Experimental Protocol: Hydrolysis to 3-(Trihydroxygermyl)propanoic Acid (THGP)

3-(trichlorogermyl)propanoic acid is readily hydrolyzed to form 3-(trihydroxygermyl)propanoic acid (THGP), a water-soluble and biologically active derivative.[2]

Materials:

-

3-(trichlorogermyl)propanoic acid

-

Deionized water

Procedure:

-

Dissolve 3-(trichlorogermyl)propanoic acid in deionized water. The hydrolysis of the trichlorogermyl group to a trihydroxygermyl group occurs spontaneously in an aqueous environment.

-

The resulting solution contains 3-(trihydroxygermyl)propanoic acid (THGP).

-

The concentration of the THGP solution can be determined by standard analytical methods. For many biological applications, the aqueous solution of THGP is used directly.

Potential Research Applications

Cancer Immunotherapy: Macrophage Polarization

A significant and promising application of a derivative of 3-(trichlorogermyl)propanoic acid lies in the field of cancer immunotherapy. Specifically, its hydrolyzed form, 3-(trihydroxygermyl)propanoic acid (THGP), has been shown to act synergistically with lipopolysaccharide (LPS) to promote the differentiation of macrophages into the M1 phenotype, which possesses antitumor activity.[3]

Mechanism of Action: Macrophages can be polarized into two main phenotypes: M1 (classical activation) and M2 (alternative activation). M1 macrophages are characterized by the production of pro-inflammatory cytokines and their ability to kill tumor cells. The combination of THGP and LPS has been demonstrated to enhance the expression of M1 markers (CD80 and CD86), increase the production of pro-inflammatory cytokines (IL-1β and IL-6), and boost the phagocytic and antitumor activities of macrophages.[3]

Caption: Synergistic M1 macrophage polarization by THGP and LPS.

Caption: Workflow for macrophage polarization and functional assays.

The following tables summarize the key findings from the study on the synergistic effects of THGP and LPS on RAW 264.7 macrophages.[3]

Table 1: M1 Marker Expression (mRNA levels relative to control)

| Treatment | CD80 Expression (Day 4) | CD86 Expression (Day 4) |

| THGP | Increased | Increased |

| LPS | Significantly Increased | Significantly Increased |

| THGP + LPS | Synergistically Increased | Synergistically Increased |

Table 2: Cytokine Production (Concentration in pg/mL)

| Treatment | IL-1β Production (Day 4) | IL-6 Production (Day 4) |

| THGP | No significant change | No significant change |

| LPS | Increased | Increased |

| THGP + LPS | Synergistically Increased | Synergistically Increased |

Table 3: Functional Assays

| Treatment | Phagocytic Activity (Day 4) | Antitumor Effect (Day 4) |

| THGP | Increased | No significant effect |

| LPS | Increased | No significant effect |

| THGP + LPS | Synergistically Increased | Significant Antitumor Effect |

Catalysis: Aldose-Ketose Isomerization

The hydrolyzed form of 3-(trichlorogermyl)propanoic acid, THGP, has demonstrated notable catalytic activity in the isomerization of aldoses to ketoses, a crucial reaction in the food industry for the production of high-fructose corn syrup and other specialty sugars.[4][5]

Mechanism of Action: THGP has a higher affinity for ketoses than for aldoses. It forms a complex with the cis-diol structure of the ketose, which shifts the equilibrium of the isomerization reaction towards the formation of the ketose. This complexation also protects the sugar from degradation under the alkaline conditions often used for isomerization.[4][6]

Table 4: Effect of THGP on Glucose to Fructose Isomerization

| Parameter | Without THGP | With THGP |

| Initial Reaction Rate | 1x | ~2x |

| Fructose Yield | Baseline | Up to 2.4-fold increase |

| Sugar Degradation | Higher | Significantly Reduced |

Materials Science: Polymer Synthesis

While less explored, 3-(trichlorogermyl)propanoic acid holds potential as a monomer for the synthesis of novel germanium-containing polymers. The trichlorogermyl group can be hydrolyzed to a trihydroxygermyl group, which can then undergo condensation polymerization with diols or diamines to form polyesters or polyamides, respectively.

Potential Properties of Ge-containing Polymers:

-

Modified Refractive Index: The incorporation of germanium can alter the refractive index of the polymer.

-

Thermal Stability: Organogermanium compounds can exhibit high thermal stability.

-

Unique Chemical Reactivity: The germanium atoms in the polymer backbone could serve as sites for further chemical modification.

Further research is needed to fully explore the synthesis, characterization, and properties of polymers derived from 3-(trichlorogermyl)propanoic acid.

Conclusion

Propanoic acid, 3-(trichlorogermyl)- is a versatile chemical precursor with significant potential for a range of research applications. Its facile conversion to the water-soluble and biologically active 3-(trihydroxygermyl)propanoic acid (THGP) opens up exciting possibilities in cancer immunotherapy, where it has been shown to promote the antitumor activity of macrophages. Furthermore, the catalytic properties of THGP in sugar isomerization present opportunities for industrial applications. The potential for this compound to be used in the synthesis of novel germanium-containing polymers also warrants further investigation. This technical guide provides a foundation for researchers to explore and unlock the full potential of this intriguing organogermanium compound.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Interaction of Organogermanium Compounds with Saccharides in Aqueous Solutions: Promotion of Aldose-to-ketose Isomerization and Its Molecular Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Interaction of Organogermanium Compounds with Saccharides in Aqueous Solutions: Promotion of Aldose-to-ketose Isomerization and Its Molecular Mechanism [jstage.jst.go.jp]

- 6. librarysearch.sunderland.ac.uk [librarysearch.sunderland.ac.uk]

"Propanoic acid, 3-(trichlorogermyl)-" literature review and key publications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propanoic acid, 3-(trichlorogermyl)-, a unique organogermanium compound, has garnered interest in the scientific community for its potential therapeutic applications, particularly in oncology. This technical guide provides a comprehensive review of the existing literature on this compound, covering its chemical properties, synthesis, and biological activities. Special attention is given to its promising antitumor effects and the underlying mechanisms of action. This document is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development.

Chemical and Physical Properties

Propanoic acid, 3-(trichlorogermyl)- is a trifunctional molecule featuring a carboxylic acid group, a trichlorogermyl group, and a propyl backbone. These functional groups impart distinct chemical reactivity and potential for further derivatization.

| Property | Value | Reference |

| CAS Registry Number | 15961-23-6 | [1][2] |

| Molecular Formula | C3H5Cl3GeO2 | [1][2][][4] |

| Molecular Weight | 252.07 g/mol | [][4] |

| Melting Point | 83-85 °C | [1] |

| Boiling Point | 265.7 °C at 760 mmHg | [] |

| pKa (Predicted) | 3.76 ± 0.10 | [5] |

| Synonyms | (2-CARBOXYETHYL)TRICHLOROGERMANE, .BETA.-(TRICHLOROGERMYL)PROPIONIC ACID, 3-(TRICHLOROGERMYL)PROPIONIC ACID | [2] |

Synthesis and Reactivity

The primary synthetic route to propanoic acid, 3-(trichlorogermyl)- is through the hydrogermylation of acrylic acid. This reaction involves the addition of a germanium hydride species across the double bond of acrylic acid.

Experimental Protocol: Synthesis via Hydrogermylation of Acrylic Acid

Materials:

-

Acrylic acid

-

Germanium tetrachloride (GeCl4)

-

Reducing agent (e.g., H3PO2) or a catalyst

-

Solvent (e.g., anhydrous diethyl ether)

Procedure:

-

A reactive germanium trichloride (GeCl3) intermediate is generated in situ from GeCl4.

-

Acrylic acid is dissolved in an appropriate anhydrous solvent.

-

The GeCl3 species is added to the acrylic acid solution. The GeCl3 group adds to the terminal carbon of the acrylic acid double bond, forming a β-trichlorogermylpropanoic acid intermediate.

-

The reaction mixture is stirred under an inert atmosphere at a controlled temperature.

-

The product, propanoic acid, 3-(trichlorogermyl)-, is isolated and purified using standard techniques such as crystallization or chromatography.

Note: The use of acryloyl chloride instead of acrylic acid will yield 3-(trichlorogermyl)propionyl chloride, which can be subsequently hydrolyzed to the carboxylic acid.

Reactivity

Propanoic acid, 3-(trichlorogermyl)- exhibits reactivity at both the carboxylic acid and the trichlorogermyl moieties. The trichlorogermyl group is susceptible to nucleophilic substitution. For instance, it reacts with phenylmagnesium bromide to replace the chlorine atoms with phenyl groups, forming 3-(triphenylgermyl)propanoic acid. This derivative can further react to form ketones.[6][7]

Caption: Reaction of Propanoic acid, 3-(trichlorogermyl)-.

Biological Activity and Applications

The most significant reported biological activity of propanoic acid, 3-(trichlorogermyl)- is its antitumor effect.[6] This activity is primarily attributed to its ability to modulate the immune system.

Antitumor Activity

Studies have shown that propanoic acid, 3-(trichlorogermyl)- can enhance the immune response against cancer cells.[6] The proposed mechanism involves the potentiation of the innate immune system, specifically through the activation of Natural Killer (NK) cells.

Key observations include:

-

Increased NK cell maturation: The compound promotes the development of NK cells into their active, cytotoxic state.[6]

-

Enhanced apoptosis induction: It increases the rate of programmed cell death in targeted cancer cells.[6]

Caption: Antitumor mechanism of Propanoic acid, 3-(trichlorogermyl)-.

Comparison with Related Compounds

The biological and chemical properties of propanoic acid, 3-(trichlorogermyl)- can be better understood by comparing it with its derivatives, such as 3-(trihydroxygermyl)propanoic acid (THGP). THGP, in combination with lipopolysaccharide (LPS), has been shown to synergistically promote M1 macrophage differentiation and enhance phagocytic and antitumor activities.[8] This suggests that the germanium-containing propanoic acid scaffold is a promising platform for developing novel immunomodulatory agents.

| Compound | Key Feature | Reported Biological Activity |

| Propanoic acid, 3-(trichlorogermyl)- | Trichlorogermyl group | Enhances NK cell maturation and induces apoptosis in cancer cells.[6] |

| 3-(Trihydroxygermyl)propanoic acid (THGP) | Trihydroxygermyl group | Promotes M1 macrophage differentiation and enhances antitumor activity in combination with LPS.[8] |

| 3-(Triphenylgermyl)propanoic acid | Triphenylgermyl group | Serves as a synthetic intermediate.[6] |

Experimental Protocols for Biological Assays

Detailed protocols for assessing the antitumor activity of propanoic acid, 3-(trichlorogermyl)- would typically involve in vitro and in vivo studies.

In Vitro NK Cell Activation Assay

Objective: To quantify the effect of the compound on NK cell activation.

Materials:

-

Human peripheral blood mononuclear cells (PBMCs) or isolated NK cells

-

Propanoic acid, 3-(trichlorogermyl)-

-

Cell culture medium (e.g., RPMI-1640)

-

Fetal bovine serum (FBS)

-

Penicillin-Streptomycin

-

Flow cytometer

-

Antibodies against NK cell activation markers (e.g., CD69, CD107a)

Procedure:

-

Isolate PBMCs or NK cells from healthy donor blood.

-

Culture the cells in complete medium supplemented with FBS and antibiotics.

-

Treat the cells with varying concentrations of propanoic acid, 3-(trichlorogermyl)- for a specified period (e.g., 24-48 hours).

-

Harvest the cells and stain with fluorescently labeled antibodies against NK cell activation markers.

-

Analyze the expression of activation markers using a flow cytometer to determine the percentage of activated NK cells.

In Vitro Cytotoxicity Assay

Objective: To measure the direct cytotoxic effect of the compound on cancer cells.

Materials:

-

Cancer cell line (e.g., a melanoma or leukemia cell line)

-

Propanoic acid, 3-(trichlorogermyl)-

-

Cell culture medium and supplements

-

96-well plates

-

MTT or similar viability assay reagent

-

Plate reader

Procedure:

-

Seed the cancer cells in 96-well plates and allow them to adhere overnight.

-

Treat the cells with a serial dilution of propanoic acid, 3-(trichlorogermyl)-.

-

Incubate for a defined period (e.g., 72 hours).

-

Add the MTT reagent to each well and incubate to allow for formazan crystal formation.

-

Solubilize the formazan crystals and measure the absorbance using a plate reader.

-

Calculate the cell viability and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Conclusion

Propanoic acid, 3-(trichlorogermyl)- is an organogermanium compound with significant potential as a novel therapeutic agent, particularly in the field of cancer immunotherapy. Its ability to enhance the activity of NK cells and induce apoptosis in cancer cells makes it a compelling candidate for further investigation. The synthetic routes are established, allowing for the production of the compound for preclinical and clinical studies. Future research should focus on elucidating the precise molecular targets and signaling pathways involved in its immunomodulatory effects, as well as on optimizing its efficacy and safety profile through medicinal chemistry efforts. The information compiled in this guide provides a solid foundation for researchers to build upon in their exploration of this promising compound.

References

- 1. CAS Common Chemistry [commonchemistry.cas.org]

- 2. 3-(TRICHLOROGERMYL)PROPANOIC ACID [drugfuture.com]

- 4. GSRS [gsrs.ncats.nih.gov]

- 5. CARBOXYETHYLTRICHLOROGERMANE | 15961-23-6 [m.chemicalbook.com]

- 6. Propanoic acid, 3-(trichlorogermyl)- | 15961-23-6 | Benchchem [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. Combination of 3-(Trihydroxygermyl)propanoic Acid (THGP) and Lipopolysaccharide Promotes Macrophage Differentiation to M1, and Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Theoretical and Computational Studies of Propanoic acid, 3-(trichlorogermyl)-

Audience: Researchers, scientists, and drug development professionals.

Core Content: This technical guide provides a comprehensive overview of the theoretical and computational methodologies applicable to the study of "Propanoic acid, 3-(trichlorogermyl)-". While specific experimental and computational data for this molecule are not extensively available in current literature, this document outlines a robust framework for its investigation, drawing parallels from studies on analogous organogermanium compounds. The guide is intended to serve as a foundational resource for researchers interested in the molecular modeling, structural analysis, and potential biological relevance of this and similar compounds.

Introduction: The Significance of Organogermanium Compounds

Organogermanium compounds have garnered significant interest in the scientific community, particularly for their diverse biological activities. Compounds such as 2-Carboxyethylgermanium sesquioxide (Ge-132) have been investigated for their potential as anticancer, immune-stimulating, and antiviral agents[1][2]. These compounds are generally well-absorbed after ingestion and have been researched for their radioprotective properties[2]. The biological activity of many water-soluble organogermanium compounds makes them attractive candidates for therapeutic development[3][4]. "Propanoic acid, 3-(trichlorogermyl)-" is a structurally related molecule that warrants theoretical investigation to understand its fundamental properties, which could inform its potential applications.

Computational chemistry and theoretical studies provide a powerful, non-experimental approach to elucidate the molecular structure, stability, and electronic properties of novel compounds. By employing methods like Density Functional Theory (DFT), we can predict key molecular descriptors that are crucial for understanding reactivity and potential biological interactions. This guide outlines the theoretical framework and computational protocols for a thorough in-silico investigation of "Propanoic acid, 3-(trichlorogermyl)-".

Theoretical Framework

The study of organogermanium compounds like "Propanoic acid, 3-(trichlorogermyl)-" necessitates a robust theoretical framework that can accurately describe the electronic structure of a molecule containing a heavy element like germanium.

Density Functional Theory (DFT)

Density Functional Theory (DFT) is a widely used quantum chemical method that has proven effective for studying organometallic compounds, including those with germanium[5][6][7]. DFT calculations are based on the principle that the energy of a molecule can be determined from its electron density. This approach offers a good balance between computational cost and accuracy.

For germanium-containing systems, hybrid DFT functionals, such as B3LYP, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, have been shown to provide reliable results[8]. Other generalized gradient approximation (GGA) functionals like BP86 can also be employed[9].

Basis Sets

The choice of basis set is critical for obtaining accurate results, especially for molecules with heavy atoms. A basis set is a set of mathematical functions used to represent the atomic orbitals in a molecule[10]. For germanium, it is essential to use basis sets that can account for the larger number of electrons and the effects of electron correlation.

Split-valence basis sets, such as those from the Pople series (e.g., 6-31G(d,p), 6-311+G(d,p)) or the Karlsruhe "def2" series (e.g., def2-SVP, def2-TZVP), are commonly used[9][10]. For enhanced accuracy, particularly in describing anionic species or weak interactions, diffuse functions (+) and additional polarization functions can be incorporated[11]. The DGDZVP basis set has also been specifically optimized for DFT methods and applied to germanium compounds[8].

Computational Protocols

This section details a hypothetical but standard computational workflow for the theoretical investigation of "Propanoic acid, 3-(trichlorogermyl)-".

Molecular Structure Optimization

The first step in the computational study is to determine the most stable three-dimensional structure of the molecule. This is achieved through geometry optimization.

-

Software: A quantum chemistry software package such as Gaussian, ORCA, or QuantumATK would be utilized.

-

Method: Density Functional Theory (DFT).

-

Functional: The B3LYP hybrid functional is a suitable choice for initial optimizations.

-

Basis Set: A split-valence basis set such as 6-311G(d,p) would be used for carbon, hydrogen, oxygen, and chlorine atoms. For the germanium atom, a basis set specifically designed for heavy elements, like def2-SVP or the Stuttgart/Dresden (SDD) effective core potential, would be appropriate.

-

Procedure: An initial guess for the molecular structure is built and then allowed to relax to its lowest energy conformation. The optimization process is complete when the forces on the atoms and the change in energy between successive steps are below a defined threshold.

Vibrational Frequency Analysis

Following a successful geometry optimization, a vibrational frequency analysis is performed.

-

Purpose: This calculation serves two main purposes: to confirm that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies) and to predict the infrared (IR) spectrum of the molecule.

-

Method: The same level of theory (functional and basis set) as the geometry optimization should be used to calculate the second derivatives of the energy with respect to the atomic coordinates.

-

Output: The analysis yields the vibrational frequencies, IR intensities, and the corresponding normal modes of vibration.

Electronic Property Calculations

To understand the electronic nature of the molecule, several properties can be calculated from the optimized geometry.

-

Molecular Orbitals: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are determined. The HOMO-LUMO energy gap is a key indicator of the molecule's chemical reactivity and kinetic stability.

-

Electron Density and Electrostatic Potential: These calculations provide insights into the charge distribution and the regions of the molecule that are electron-rich or electron-poor, which is important for predicting sites of electrophilic or nucleophilic attack.

The following diagram illustrates the general computational workflow:

Predicted Molecular Properties (Hypothetical Data)